molecular formula C17H13N3 B6142432 4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile CAS No. 929973-09-1

4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B6142432
M. Wt: 259.30 g/mol
InChI Key: KLHYBHXZYOJIEU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been highlighted in recent advances . Specific synthesis methods for similar compounds have been reported, such as the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another method involves a mixture of Co (NO 3) 2 ·6H 2 O, 4,4′-di (1H-imidazol-1-yl)-1,1′-biphenyl, 4,4′-bipyridine, KOH and H 2 O .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . In the imidazol ring, the C21—N6 bond lengths is 1.318 (3) Å, and the C34—N8 bond lengths is 1.318 (3) Å, which are shorter than the single bond value .


Chemical Reactions Analysis

Imidazole-containing compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Crystal Structures and Catalyst Applications

  • Catalysis in Nucleoside Coupling : Imidazole-4,5-dicarbonitrile compounds, including derivatives similar to 4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile, have been used as catalysts in the coupling reactions of nucleoside methyl phosphonamidites. Their crystal structures demonstrate nonplanarity due to steric repulsion, impacting their catalytic properties (Bats, Schell, & Engels, 2013).

Pharmaceutical Research and Molecular Docking Studies

  • Synthesis and Molecular Analysis for Anti-tuberculosis Potential : Derivatives of 4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile have been synthesized and characterized for potential anti-tuberculosis properties. These derivatives, including BCAAs and BDDQs, underwent molecular docking analysis indicating their inhibitory activity against various receptors (Mary et al., 2020).

Synthesis and Chemical Reactions

  • Novel Synthesis Methods : The synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives have been achieved through treatment with potassium cyanide, showcasing a method of producing related compounds (Suwiński & Świerczek, 1998).
  • Antioxidant and Antimicrobial Activities : Imidazole derivatives, including structures related to 4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The study also included molecular docking and quantitative structure-activity relationships (Bassyouni et al., 2012).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions of “4’-[(1H-imidazol-1-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile” and similar compounds could be in the development of novel drugs to overcome current public health problems .

properties

IUPAC Name

2-[4-(imidazol-1-ylmethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-20-10-9-19-13-20/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYBHXZYOJIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Aher, A Das, P Muskawar, J Osborne… - Journal of Molecular …, 2017 - Elsevier
Imidazolium-based novel ionic liquids (ILs) and their silver complexes were synthesized and evaluated for antibacterial properties. In current endeavor, we have designed novel ILs and …
Number of citations: 13 www.sciencedirect.com
S Aher, A Das, P Muskawar, J Osborne… - Journal of Molecular …, 2017 - Elsevier
A series of imidazolium-based novel ionic liquids (ILs) containing methylbenzyl and nitrobenzyl substituents were prepared and further converted to neutral as well as ionic silver …
Number of citations: 10 www.sciencedirect.com

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